A Technical Guide to Levocabastine-d4 Hydrochloride (CAS: 1189926-29-3): The Gold Standard for Bioanalytical Quantification
A Technical Guide to Levocabastine-d4 Hydrochloride (CAS: 1189926-29-3): The Gold Standard for Bioanalytical Quantification
Abstract
This technical guide provides an in-depth exploration of Levocabastine-d4 Hydrochloride, the deuterated stable isotope-labeled analogue of the potent second-generation H1-antihistamine, Levocabastine. Designed for researchers, analytical scientists, and drug development professionals, this document delineates the fundamental properties of the parent compound, elucidates the critical role of its deuterated form as an internal standard, and provides detailed, field-proven protocols for its application in quantitative bioanalysis. We will delve into the causality behind experimental choices, ensuring a robust and reproducible analytical framework grounded in the principles of isotope dilution mass spectrometry (IDMS).
Introduction: Beyond the Antihistamine
Levocabastine, discovered at Janssen Pharmaceutica in 1979, is a highly selective and potent H1-receptor antagonist.[1] It is widely utilized in topical formulations, such as eye drops and nasal sprays, for the rapid and sustained relief of symptoms associated with allergic conjunctivitis and rhinitis.[2][3] Its efficacy stems from its ability to competitively block histamine from binding to H1 receptors, thereby preventing the cascade of inflammatory responses that characterize an allergic reaction.[4][5]
While the therapeutic applications of Levocabastine are well-established, the focus of this guide is its deuterated counterpart, Levocabastine-d4 Hydrochloride . This molecule is not intended for therapeutic use; rather, it represents an indispensable tool in modern bioanalytical chemistry. Its primary and critical application is as a stable isotope-labeled internal standard (SIL-IS) for the precise quantification of Levocabastine in complex biological matrices like plasma, tears, or tissue homogenates.
The use of a deuterated internal standard is considered the "gold standard" in quantitative mass spectrometry.[6] By introducing a known quantity of Levocabastine-d4 into a sample at the very beginning of the analytical workflow, it behaves nearly identically to the non-deuterated (endogenous or administered) Levocabastine through every step of extraction, chromatography, and ionization.[6] This co-analytical behavior allows it to perfectly compensate for procedural variability, including sample loss during extraction and matrix-induced ion suppression or enhancement in the mass spectrometer, ensuring the highest degree of accuracy and precision in the final measurement.[7][8]
Physicochemical Profile
A clear understanding of the compound's properties is foundational to its effective use. The table below summarizes key data for both Levocabastine Hydrochloride and its deuterated analogue.
| Property | Levocabastine Hydrochloride | Levocabastine-d4 Hydrochloride |
| CAS Number | 79547-78-7[9] | 1189926-29-3 |
| Molecular Formula | C₂₆H₂₉FN₂O₂·HCl[10] | C₂₆H₂₅D₄FN₂O₂·HCl |
| Synonym | (-)-[3s-[1(cis),3α,4β]]-1-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4- phenyl-4-piperidinecarboxylic acid monohydrochloride[10] | (3S,4R)-1-((1s,4R)-4-Cyano-4-(4-fluorophenyl-2,3,5,6-d4)cyclohexyl)-3-methyl-4-phenylpiperidine-4-carboxylic Acid Hydrochloride[11] |
| Molecular Weight | 456.99 g/mol [10] | ~461.01 g/mol (Reflects addition of 4 deuterons) |
| Appearance | White to almost white powder[10] | Typically a white to off-white solid |
| Solubility | Freely soluble in dimethylsulfoxide; soluble in methanol; slightly soluble in ethanol.[10][12] | Expected to have similar solubility to the non-deuterated form. |
| Storage | Store at 2-8°C, protected from light. | Store at 2-8°C in a refrigerator, protected from light and moisture.[11] |
Pharmacology of Levocabastine: The Target Analyte
To develop a robust bioanalytical method, one must first understand the behavior of the target analyte in vivo.
Mechanism of Action
The allergic response is initiated when an allergen triggers mast cells to release histamine. Histamine then binds to H1 receptors on various cells (e.g., vascular endothelium, sensory nerves), causing symptoms like itching, redness, and swelling.[4] Levocabastine is a competitive antagonist that binds with high affinity and selectivity to the H1 receptor, physically blocking histamine from binding and initiating the downstream signaling pathway.[13][14] This action is highly specific; at doses up to 500 times the effective antihistamine dose, Levocabastine shows no significant effect on serotonin or acetylcholine-mediated responses.[10]
Pharmacokinetic and Pharmacodynamic Profile
The pharmacokinetics of Levocabastine are critical for designing sampling schedules in clinical and pre-clinical studies. Following topical administration (ocular or nasal), absorption is incomplete but leads to very low systemic plasma concentrations.[15][16]
| Parameter | Value / Description |
| Route of Administration | Topical (Ocular, Nasal)[5] |
| Systemic Bioavailability | ~30-60% (Ocular); ~60-80% (Nasal)[13][15] |
| Onset of Action | Rapid, within 10-15 minutes.[10][17] |
| Duration of Action | Sustained for several hours.[14] |
| Plasma Protein Binding | ~55%[13][16] |
| Metabolism | Minimal hepatic metabolism, primarily via acylglucuronidation.[15][16] |
| Primary Excretion | Renal; approximately 70% of an absorbed dose is excreted as unchanged drug in the urine.[10][15] |
| Elimination Half-Life (t½) | ~35-40 hours[13] |
Experimental Protocol: Quantitative Analysis of Levocabastine using Levocabastine-d4 HCl
This section provides a representative, detailed protocol for the quantification of Levocabastine in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Levocabastine-d4 HCl as the internal standard.
Causality Statement: The choice of protein precipitation with acetonitrile is a balance of efficiency and simplicity. It effectively removes the majority of plasma proteins (>95%) which would otherwise interfere with chromatography and ionize poorly, while simultaneously extracting the relatively non-polar Levocabastine. Acetonitrile is also compatible with the reversed-phase chromatography mobile phase, minimizing solvent effects upon injection.
Materials and Reagents
-
Levocabastine reference standard
-
Levocabastine-d4 Hydrochloride (Internal Standard, IS)
-
Control human plasma (K₂EDTA)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure water
Step-by-Step Methodology
-
Preparation of Stock and Working Solutions:
-
Analyte Stock (1 mg/mL): Accurately weigh and dissolve Levocabastine in methanol.
-
IS Stock (1 mg/mL): Accurately weigh and dissolve Levocabastine-d4 HCl in methanol.
-
Analyte Working Solutions: Serially dilute the Analyte Stock with 50:50 Methanol:Water to prepare spiking solutions for the calibration curve (e.g., covering a range of 0.1 to 100 ng/mL).
-
IS Working Solution (e.g., 50 ng/mL): Dilute the IS Stock with acetonitrile. The concentration is chosen to provide a robust and consistent signal in the mass spectrometer.
-
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
Spike 95 µL aliquots of control plasma with 5 µL of the appropriate Analyte Working Solution to create calibration standards.
-
Prepare QCs at low, medium, and high concentrations in the same manner using separate dilutions of the stock solution to ensure unbiased validation.
-
-
Sample Extraction Protocol:
-
Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS Working Solution (50 ng/mL) to all tubes except for the blank matrix sample. Vortex briefly.
-
Add 300 µL of cold acetonitrile. This ratio (3:1 solvent to plasma) ensures efficient protein precipitation.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.
-
LC-MS/MS Instrumental Parameters (Illustrative)
The following parameters serve as a starting point and must be optimized for the specific instrument used.
| Parameter | Suggested Condition |
| LC System | UHPLC System |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to initial conditions. |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| MRM Transitions | Levocabastine: Q1: 421.2 -> Q3: 122.1 (example) Levocabastine-d4: Q1: 425.2 -> Q3: 122.1 (example) |
Causality Statement: The Q1 mass for Levocabastine-d4 is +4 Da higher than the analyte due to the four deuterium atoms. The Q3 fragment ion is chosen to be identical because the deuterium labels are on the fluorophenyl ring, which is not part of this specific fragment. This ensures that while the precursor ions are distinct, the fragmentation behavior is analogous, which is ideal for an internal standard.[11]
Safety and Handling
Levocabastine Hydrochloride is classified as an irritant, causing potential skin, eye, and respiratory irritation.[9][18] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound. Work should be performed in a well-ventilated area or a chemical fume hood.[19]
Conclusion
Levocabastine-d4 Hydrochloride is a sophisticated and essential tool for modern pharmaceutical science. Its role as a stable isotope-labeled internal standard enables researchers and developers to quantify Levocabastine with the highest possible level of confidence. By mitigating the inherent variability of bioanalytical procedures, it ensures the integrity of data in pharmacokinetic, toxicokinetic, and clinical trials, ultimately supporting the safe and effective development of Levocabastine-based therapies. The protocols and principles outlined in this guide provide a robust framework for its successful implementation in a regulated and research-oriented laboratory setting.
References
-
Janssen Inc. (2010). PRODUCT MONOGRAPH PrLIVOSTIN EYE DROPS*. [Link]
-
Wikidoc. (2015). Levocabastine. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Levocabastine Hydrochloride?[Link]
-
P-D-R. (2023). Levocabastine : Indications, Uses, Dosage, Drugs Interactions, Side effects. [Link]
-
National Center for Biotechnology Information. (n.d.). Levocabastine. PubChem. [Link]
-
NPS MedicineWise. (2014). LIVOSTIN Eye Drops and Nasal Spray. [Link]
-
Wikipedia. (n.d.). Levocabastine. [Link]
-
Janssen Inc. (2013). LIVOSTIN Product Information. [Link]
-
e-lactancia. (2010). LIVOSTIN Eye Drops and Nasal Spray. [Link]
-
Heykants, J., et al. (1994). The pharmacokinetic properties of topical levocabastine. A review. Clinical Pharmacokinetics, 27(3), 221-231. [Link]
-
Ojemaye, M. O., & Petrik, J. (2019). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research, 10(4), 1548-1555. [Link]
-
Kang, S., et al. (2017). Practical and Sustainable Synthesis of Optically Pure Levocabastine, a H1 Receptor Antagonist. Molecules, 22(11), 1999. [Link]
-
Clinical Trials Arena. (2024). Levocabastine Hydrochloride – Application in Therapy and Current Clinical Research. [Link]
-
National Center for Biotechnology Information. (n.d.). Levocabastine Hydrochloride. PubChem. [Link]
-
Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]
-
AptoChem. (n.d.). Deuterated internal standards and bioanalysis. [Link]
-
EMBL-EBI. (n.d.). Compound: LEVOCABASTINE HYDROCHLORIDE (CHEMBL1237102). ChEMBL. [Link]
-
Pecoud, A., et al. (1993). A review of the tolerability and safety of levocabastine eye drops and nasal spray. Implications for patient management. Drug Safety, 8(4), 332-342. [Link]
-
National Institute of Standards and Technology. (2025). Comprehensive Internal Standards for Hydrogen-Deuterium Exchange Mass Spectrometry. [Link]
-
Zhang, Y., et al. (2008). Determination of levocabastine and related substances in levocabastine hydrochloride eye drops by ion pair HPLC. Chinese Journal of New Drugs, 17(1), 69-71. [Link]
-
Pharmaffiliates. (n.d.). Product Name :Levocabastine-d4. [Link]
-
NY Allergy & Sinus Centers. (n.d.). Asthma Medications - Livostin. [Link]
-
Kang, S., et al. (2017). Practical and Sustainable Synthesis of Optically Pure Levocabastine, a H₁ Receptor Antagonist. PubMed. [Link]
-
Kang, S., et al. (2017). Practical and Sustainable Synthesis of Optically Pure Levocabastine, a H1 Receptor Antagonist. Semantic Scholar. [Link]
-
Al-Shehri, M. M., & El-Shabrawy, Y. (2013). Development and validation of stability-indicating RP-HPLC method for the determination of Levocabastine HCl in bulk drug and in ophthalmic suspensions. Arabian Journal of Chemistry, 10, S339-S346. [Link]
-
Scribd. (n.d.). Levocabastine Hydrochloride. [Link]
-
ResearchGate. (n.d.). The reported synthesis of levocabastine hydrochloride. [Link]
-
Drug Central. (n.d.). levocabastine. [Link]
-
Taylor & Francis. (n.d.). Levocabastine – Knowledge and References. [Link]
-
Dechant, K. L., & Goa, K. L. (1991). Levocabastine. A review of its pharmacological properties and therapeutic potential as a topical antihistamine in allergic rhinitis and conjunctivitis. Drugs, 41(2), 202-224. [Link]
-
Pipkorn, U., et al. (1994). Topical levocabastine—a review of therapeutic efficacy compared with topical sodium cromoglycate and oral terfenadine on days with high pollen counts. Mediators of Inflammation, 3(1), 47-52. [Link]
-
Van Hecken, A., et al. (1991). Levocabastine: an effective topical treatment of allergic rhinoconjunctivitis. Clinical & Experimental Allergy, 21 Suppl 2, 29-36. [Link]
Sources
- 1. Levocabastine - Wikipedia [en.wikipedia.org]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Levocabastine. A review of its pharmacological properties and therapeutic potential as a topical antihistamine in allergic rhinitis and conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Levocabastine Hydrochloride? [synapse.patsnap.com]
- 5. Levocabastine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. texilajournal.com [texilajournal.com]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 9. Levocabastine Hydrochloride - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. Levocabastine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 14. nps.org.au [nps.org.au]
- 15. e-lactancia.org [e-lactancia.org]
- 16. The pharmacokinetic properties of topical levocabastine. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.hres.ca [pdf.hres.ca]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. file.medchemexpress.com [file.medchemexpress.com]
